molecular formula C12H9ClN4O B2947898 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1187336-15-7

3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No. B2947898
CAS RN: 1187336-15-7
M. Wt: 260.68
InChI Key: LZVKTPACGJQNFX-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and agricultural chemistry.

Mechanism of Action

The exact mechanism of action of 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cancer cells, as well as the inflammation and immune response.
Biochemical and Physiological Effects
Studies have shown that 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of various enzymes involved in cellular metabolism. It has also been shown to have low toxicity and good biocompatibility in vitro, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole for lab experiments is its relatively simple synthesis method, which allows for easy production and purification of the compound. However, one limitation is that the compound is relatively unstable and can decompose under certain conditions, which can affect its biological activity and make it difficult to handle in experiments.

Future Directions

There are several potential future directions for research on 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. One area of interest is the development of more efficient and scalable synthesis methods for the compound, which could facilitate its use in large-scale applications such as drug development and agricultural chemistry. Another area of research is the elucidation of the compound's mechanism of action, which could provide insights into its potential therapeutic applications and inform the development of more targeted and effective treatments for various diseases. Finally, further studies on the compound's toxicity and biocompatibility are needed to assess its safety and potential for clinical use.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzohydrazide and 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with hydroxylamine hydrochloride in the presence of triethylamine to yield the desired compound. The overall reaction scheme is shown below:

Scientific Research Applications

3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has also been shown to have potential as an insecticide and herbicide.

properties

IUPAC Name

3-(2-chlorophenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-7-6-10(16-15-7)12-14-11(17-18-12)8-4-2-3-5-9(8)13/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVKTPACGJQNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

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